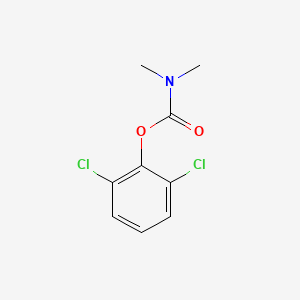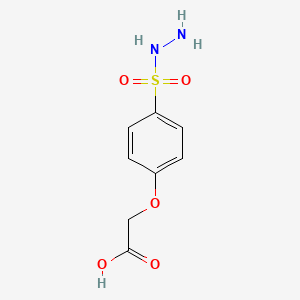
meso-2,3-Diphenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the reduction of 2,3-diphenyl-2-butene. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the meso isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale hydrogenation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies to understand the behavior of meso compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which meso-2,3-Diphenylbutane exerts its effects largely depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s phenyl groups stabilize the transition state, facilitating the formation of oxygenated products. In substitution reactions, the phenyl groups’ electron-donating properties enhance the compound’s reactivity towards electrophiles.
Comparación Con Compuestos Similares
2,3-Diphenylbutane: Exists in both meso and racemic forms.
2,3-Diphenyl-2-butene: A precursor to meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its internal plane of symmetry, making it optically inactive despite having chiral centers. This property distinguishes it from its racemic counterparts, which are optically active.
Propiedades
Número CAS |
5789-35-5 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
NGCFVIRRWORSML-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)







![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


